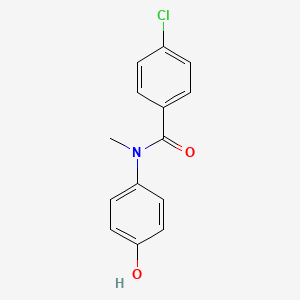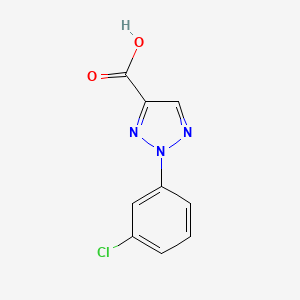
1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine
Übersicht
Beschreibung
1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine, also known as Selumetinib, is a small molecule drug that has been developed as a selective inhibitor of mitogen-activated protein kinase kinase (MEK1/2). Selumetinib has shown promising results in pre-clinical studies and clinical trials for the treatment of various types of cancer, including melanoma, non-small cell lung cancer, and thyroid cancer.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine is a versatile compound used in the synthesis and characterization of various pyrazole derivatives. Research has shown that it can be an intermediate in the synthesis of pyrazolo[1,5-a]pyrimidines, a compound class exhibiting significant biological activities, especially in medicinal chemistry. Xu Li-feng (2011) described the synthesis of 6-arylsubstituted pyrazolo[1,5-a]pyrimidines, indicating the potential of this compound in the creation of diverse pyrazolo derivatives with potential biological applications (Xu Li-feng, 2011).
Antitumor Activities
A significant application of 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine is in the field of antitumor research. Jin Liu Jin Liu, Juan Zhao Juan Zhao, and Jiu fu Lu Jiu fu Lu (2020) synthesized a compound incorporating this molecule and found it exhibited marked inhibition against human lung adenocarcinoma cell line A549 and human gastric cancer cell line MKN45. This highlights its potential as a precursor in synthesizing compounds with promising anticancer activities (Jin Liu Jin Liu et al., 2020).
Antimicrobial and Anticancer Agents
The molecule also plays a crucial role in the synthesis of antimicrobial and anticancer agents. For instance, H. Hafez, Abdel-Rhman B. A. El-Gazzar, and S. Al-Hussain (2016) synthesized pyrazole derivatives with antimicrobial and anticancer activities, where this molecule served as an essential precursor. The synthesized compounds exhibited higher anticancer activity than the reference drug doxorubicin and had good to excellent antimicrobial activity (H. Hafez et al., 2016).
Synthesis of Pyrazolo[4,3-d]-pyrimidine Derivatives
The compound is also used in the synthesis of pyrazolo[4,3-d]-pyrimidine derivatives, which have been identified as potential antimicrobial and anticancer agents. This underscores the compound's versatility in synthesizing various heterocyclic compounds with significant biological activities (H. Hafez et al., 2016).
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with various protein targets involved in the life cycle of trypanosoma cruzi .
Mode of Action
Molecular docking and dynamics simulations suggest that similar compounds act on the active site of the cyp51 receptor, establishing a stable complex with the target .
Biochemical Pathways
It is suggested that similar compounds may interact with proteins involved in the life cycle of trypanosoma cruzi .
Pharmacokinetics
It is suggested that similar compounds present an alignment between permeability and hepatic clearance, although they present low metabolic stability .
Result of Action
Similar compounds have been shown to be effective against trypomastigotes, a form of trypanosoma cruzi .
Action Environment
It is known that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Eigenschaften
IUPAC Name |
1-(2,4-dichlorophenyl)-5-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3/c1-6-4-10(13)14-15(6)9-3-2-7(11)5-8(9)12/h2-5H,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGJDRQGZOSGFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=C(C=C2)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B1453688.png)
![[(4-chlorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1453690.png)



![[5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid](/img/structure/B1453695.png)

![3-[Acetyl(prop-2-ynyl)amino]benzoic acid](/img/structure/B1453697.png)

![{4-[4-(Propan-2-yl)phenyl]phenyl}methanamine](/img/structure/B1453702.png)
![2-[(3-Pyridinylmethyl)amino]isonicotinic acid](/img/structure/B1453704.png)

